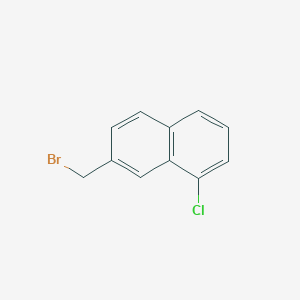

2-(Bromomethyl)-8-chloronaphthalene

Description

2-(Bromomethyl)-8-chloronaphthalene is a halogenated naphthalene derivative featuring a bromomethyl (-CH₂Br) group at position 2 and a chlorine atom at position 8 of the naphthalene ring. This compound’s structure combines the steric bulk of the naphthalene system with the reactivity of halogen substituents, making it a versatile intermediate in organic synthesis. Its applications span pharmaceutical chemistry (e.g., alkylation reactions) and materials science (e.g., polymerization precursors). The bromomethyl group acts as a potent electrophile, facilitating nucleophilic substitutions, while the chloro substituent enhances electron-withdrawing effects, influencing regioselectivity in further functionalizations.

Propriétés

Formule moléculaire |

C11H8BrCl |

|---|---|

Poids moléculaire |

255.54 g/mol |

Nom IUPAC |

7-(bromomethyl)-1-chloronaphthalene |

InChI |

InChI=1S/C11H8BrCl/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 |

Clé InChI |

ZUGWHCSAAMHQKY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(C=C2)CBr)C(=C1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(Bromométhyl)-8-chloronaphtalène implique généralement la bromation du 8-chloronaphtalène. Une méthode courante comprend l'utilisation de N-bromosuccinimide (NBS) comme agent bromant en présence d'un initiateur radicalaire tel que le peroxyde de benzoyle. La réaction est généralement réalisée dans un solvant comme le tétrachlorure de carbone sous reflux .

Méthodes de production industrielle

La production industrielle du 2-(Bromométhyl)-8-chloronaphtalène peut impliquer des procédés en continu où les réactifs sont mélangés et réagis dans un environnement contrôlé. Cette méthode assure une qualité de produit constante et des rendements plus élevés. L'utilisation de solvants comme le dichlorométhane ou l'acétone et d'agents bromants tels que le NBS sont courants dans ces procédés .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(Bromométhyl)-8-chloronaphtalène subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe bromométhyle peut être substitué par des nucléophiles tels que des amines ou des thiols.

Oxydation : Le composé peut être oxydé pour former des naphtoquinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le groupe bromométhyle en un groupe méthyle.

Réactifs et conditions courants

Substitution nucléophile : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone ou d'hydrure de lithium et d'aluminium.

Principaux produits

Substitution nucléophile : Formation de naphtalènes substitués.

Oxydation : Formation de naphtoquinones.

Réduction : Formation de 8-chloronaphtalène.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2-(Bromométhyl)-8-chloronaphtalène implique sa réactivité vis-à-vis des nucléophiles et des électrophiles. Le groupe bromométhyle est très réactif, ce qui permet diverses réactions de substitution. L'atome de chlore sur le cycle naphtalène peut également participer à des réactions de substitution aromatique électrophile, rendant le composé polyvalent en synthèse organique.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-8-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparaison Avec Des Composés Similaires

Aromatic Systems and Substituent Effects

Comparison Compounds :

1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene (): A naphthalene derivative with bromo, chloro-benzoyl, and methoxy groups. Methoxy substituents are electron-donating, contrasting with the electron-withdrawing chloro and bromomethyl groups in the target compound. This difference significantly alters reactivity; methoxy groups enhance ring activation for electrophilic substitutions, while bromomethyl/chloro groups favor nucleophilic pathways .

2-(Bromomethyl)-3-fluorobenzonitrile (): A benzene derivative with bromomethyl, fluoro, and nitrile groups. The smaller aromatic system reduces conjugation and planarity compared to naphthalene, leading to lower thermal stability and distinct solubility profiles .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one (): A heterocyclic pyrazolone derivative with dual bromo substituents.

Key Differences :

- Electronic Effects : Naphthalene’s extended π-system delocalizes electron density more effectively than benzene or pyrazolone, modulating substituent reactivity.

- Steric Hindrance : The 2- and 8-positions on naphthalene create a sterically crowded environment, slowing reactions at the peri positions compared to less hindered analogs like fluorobenzonitriles .

Physical and Spectroscopic Properties

Activité Biologique

2-(Bromomethyl)-8-chloronaphthalene (CHBrCl) is an organic compound with significant interest in biological and chemical research due to its unique structural features, including a bromomethyl group and a chlorine atom on the naphthalene ring. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its naphthalene backbone, with the bromomethyl substituent at the 2-position and the chlorine at the 8-position. This configuration influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrCl |

| Molecular Weight | 251.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Interaction studies have shown its effectiveness against various bacterial strains, particularly gram-positive bacteria and mycobacteria. For instance, compounds structurally related to this compound have demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis .

A comparative study highlighted the minimal inhibitory concentrations (MICs) of several derivatives, indicating that some have submicromolar activity against resistant strains such as methicillin-resistant S. aureus (MRSA). The following table summarizes the antimicrobial efficacy of selected compounds:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Derivative A | 0.25 | MRSA |

| Derivative B | 1.0 | Mycobacterium tuberculosis |

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, revealing a dose-dependent cytotoxicity profile. Notably, it exhibited lower toxicity towards primary mammalian cell lines compared to established cancer cell lines, suggesting a potential therapeutic window for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Interference with DNA Replication : Some derivatives may interact with DNA or related enzymes, inhibiting replication in both bacterial and cancer cells.

Safety and Toxicological Data

Safety assessments indicate that exposure to this compound can lead to significant health risks. The compound is classified as hazardous due to its potential to cause severe chemical burns upon ingestion or skin contact . Long-term exposure may result in respiratory issues and other systemic effects.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound found that modifications in the halogen substituents significantly affected their biological activities. The research concluded that strategic alterations could enhance antimicrobial efficacy while reducing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.